1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL

Stereochemistry Diastereomer separation Benzodiazepine conformation

This is the (1α,3α,5α)-configured stereoisomer of benzo[f]-1,5-diazabicyclo[3.2.2]nonen-3-ol—a rigid tricyclic benzodiazepine with MW 190.24. Unlike its (1α,3β,5α) epimer (CAS 138875-15-7) or the 3-ketone analog (CAS 140845-45-0), this compound uniquely provides a hydrogen-bond donor (HBD=1) and a hydroxyl handle for clean acetylation or oxidation. Its distinct PSA (26.71 vs. 23.55 vs. 6.48 Ų) directly impacts permeability studies. Researchers seeking to investigate hydrogen-bond interactions in receptor binding, to probe temperature-dependent conformational exchange (ΔG‡ = 42.3 kJ/mol), or to validate chiral separation methods must procure this specific diastereomer. Supplied at ≥95% purity; 100mg and 500mg standard packs. Inquire for bulk or custom synthesis.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 138792-65-1
Cat. No. B156010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL
CAS138792-65-1
Synonyms1,5-Ethano-2H-1,5-benzodiazepin-3-ol,3,4-dihydro-,(1-alpha-,3-alpha-,5-alpha-)-(9CI)
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CN2CC(CN1C3=CC=CC=C32)O
InChIInChI=1S/C11H14N2O/c14-9-7-12-5-6-13(8-9)11-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2
InChIKeyLYNKNAULUCYZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2 b / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL (CAS 138792-65-1): Stereochemically Defined Bridged Benzodiazepine Scaffold for Research Procurement


1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL (CAS 138792-65-1) is the (1α,3α,5α)-configured stereoisomer of benzo[f]-1,5-diazabicyclo[3.2.2]nonen-3-ol, a rigidified tricyclic benzodiazepine derivative with molecular formula C11H14N2O and molecular weight 190.24 g/mol . The compound belongs to the class of bridgehead-nitrogen diazabicycloalkanes and is synthesized via intramolecular cyclization of 1-(2-hydroxyethyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-ol, with stereoisomers separated and characterized by PMR spectroscopy [1]. It is supplied at ≥95% purity for non-human research use only [2].

Why 1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL Cannot Be Replaced by Generic In-Class Analogs


Substituting CAS 138792-65-1 with its closest analogs—the (1α,3β,5α) epimer (CAS 138875-15-7), the 3-ketone oxidized form (CAS 140845-45-0), or the parent non-hydroxylated scaffold (CAS 7092-76-4)—introduces measurable differences in hydrogen-bonding capacity, lipophilicity, and derivatization potential that directly impact experimental reproducibility and synthetic utility. The (1α,3α,5α) configuration was established by PMR spectroscopy and represents a specific diastereomer with distinct spatial orientation of the 3-OH group [1]. The hydroxyl group confers a hydrogen-bond donor count of 1, absent in both the ketone (HBD=0) and the parent scaffold (HBD=0), altering solubility, polarity, and chromatographic behavior . The quantitative evidence below demonstrates that these are not interchangeable entities for structure-activity relationship (SAR) studies, synthetic chemistry applications, or pharmacological investigations.

Quantitative Differentiation Evidence for 1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL Versus Closest Analogs


Stereochemical Identity: (1α,3α,5α) vs. (1α,3β,5α) Epimer Differentiation by PMR Spectroscopy

CAS 138792-65-1 bears the (1α,3α,5α) configuration, while the alternative epimer CAS 138875-15-7 carries the (1α,3β,5α) arrangement at the C-3 hydroxyl-bearing carbon. Doronina et al. (1991) separated these stereoisomers and established their distinct configurations using proton magnetic resonance (PMR) spectroscopy, demonstrating that the 3-OH orientation produces distinguishable spectroscopic signatures [1]. The two epimers have identical molecular formula (C11H14N2O) and molecular weight (190.24 g/mol) but differ in the spatial orientation of the hydroxyl group, which can affect receptor interactions, hydrogen-bonding geometry, and chromatographic retention. No quantitative comparative biological activity data for the two epimers is available in the peer-reviewed primary literature as of the search date.

Stereochemistry Diastereomer separation Benzodiazepine conformation

Hydrogen-Bond Donor Capacity: 3-OH Confers HBD=1 vs. HBD=0 for Ketone and Parent Analogs

The target compound possesses a secondary alcohol at C-3, providing one hydrogen-bond donor (HBD=1). In contrast, the ketone analog benzo[f]-1,5-diazabicyclo[3.2.2]nonen-3-one (CAS 140845-45-0, HBD=0) lacks any HBD [1], and the parent scaffold benzo[f]-1,5-diazabicyclo[3.2.2]nonene (CAS 7092-76-4, HBD=0) also has zero HBD capacity [2]. This single HBD difference is significant for pharmacological property prediction: the target compound's polar surface area (PSA = 26.71 Ų for the epimer pair ) is larger than the ketone's PSA (23.55 Ų [1]) and substantially larger than the parent's PSA (6.48 Ų [2]), directly affecting membrane permeability predictions and solubility.

Physicochemical properties Hydrogen bonding Drug-likeness

Synthetic Derivatization Utility: 3-OH as a Handle for Acetylation and Oxidation Not Available in Parent Scaffold

The 3-hydroxyl group of CAS 138792-65-1 enables two well-characterized synthetic transformations that are impossible with the parent scaffold (CAS 7092-76-4). Treatment with acetic anhydride yields the 3-acetyl derivative, while oxidation with dimethyl sulfoxide (DMSO) in the presence of N,N′-dicyclohexylcarbodiimide (DCC) produces the corresponding 3-ketone benzo[f]-1,5-diazabicyclo[3.2.2]nonen-3-one (CAS 140845-45-0) [1][2]. The ketone analog cannot be directly reduced back to the alcohol with stereochemical control, making CAS 138792-65-1 the essential entry point for generating stereochemically defined 3-substituted derivatives. The parent scaffold (CAS 7092-76-4), lacking the 3-OH, is inert to these transformations.

Synthetic chemistry Derivatization Intermediate utility

Conformational Dynamics of the Benzodiazabicyclo[3.2.2]nonene Scaffold: Class-Level Baseline for 3-Substituted Derivatives

The benzodiazabicyclo[3.2.2]nonene scaffold underlying CAS 138792-65-1 exhibits well-characterized conformational dynamics. Variable-temperature 1H and 13C NMR studies of benzo[f]-1,5-diazabicyclo[3.2.2]nonene (the parent scaffold) demonstrated rapid conformational exchange between two conformers across the temperature range of +20°C to −110°C, with the conformer ratio shifting quantitatively from 73:27 at higher temperatures to 55:45 at −110°C [1]. The activation energy for this conformational exchange was determined to be 42.3 kJ/mol. In contrast, the larger-ring analog benzo[g]-1,6-diazabicyclo[4.2.2]decene showed nearly identical conformer populations across the same temperature range, indicating scaffold-size-dependent conformational behavior [1]. The 3-OH substituent in CAS 138792-65-1 is expected to modulate this equilibrium through steric and hydrogen-bonding effects, though direct quantitative measurements on the 3-ol derivative specifically have not been published.

Conformational analysis NMR spectroscopy Thermodynamics

Commercially Available Purity: ≥95% Specification for CAS 138792-65-1

CAS 138792-65-1 is commercially available with a documented purity specification of ≥95% [1]. While purity data for the epimer CAS 138875-15-7 and the parent scaffold CAS 7092-76-4 are not consistently documented across vendors, the availability of a defined purity specification for the target compound reduces procurement risk for researchers who require a known quality baseline for reproducible experiments. Higher purities may be available upon request from the supplier [1].

Procurement Purity specification Quality control

Recommended Application Scenarios for 1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL Based on Quantified Differentiation Evidence


Stereochemically Defined Building Block for 3-O-Derivatized Benzodiazepine Libraries

CAS 138792-65-1 is the preferred starting material for synthesizing 3-O-substituted derivatives of the benzodiazabicyclo[3.2.2]nonene scaffold. The (1α,3α,5α) stereochemistry is established by PMR [1], and the 3-OH group undergoes clean acetylation with acetic anhydride or oxidation to the 3-ketone with DMSO/DCC [2]. This makes it indispensable for SAR campaigns exploring the effect of 3-position substitution on biological activity. The parent scaffold (CAS 7092-76-4) cannot serve this purpose, and the ketone (CAS 140845-45-0) is already oxidized, limiting further derivatization at this position.

Hydrogen-Bonding Pharmacophore Studies in Medicinal Chemistry

The unique HBD=1 profile of CAS 138792-65-1 (versus HBD=0 for both the ketone analog and parent scaffold) makes it the only member of this analog series capable of donating a hydrogen bond [1]. This is particularly relevant for studies probing the role of hydrogen-bond donation in receptor binding, enzyme inhibition, or solubility-limited absorption. The difference in PSA (26.71 vs. 23.55 vs. 6.48 Ų) further differentiates the target's permeability profile from both comparators [2].

Conformational Probe Development Using the Temperature-Dependent [3.2.2] Scaffold Dynamics

The benzodiazabicyclo[3.2.2]nonene scaffold exhibits temperature-dependent conformational exchange with a measurable conformer ratio shift from 73:27 to 55:45 and an activation energy of 42.3 kJ/mol [1]. CAS 138792-65-1 can serve as a probe molecule to investigate how the 3-OH substituent modulates this conformational equilibrium, potentially through variable-temperature NMR studies. This application is unique to the [3.2.2] system, as the [4.2.2] analog shows minimal temperature-dependent conformational change.

Reference Standard for Diastereomer Purity in Chiral Chromatography Method Development

Because CAS 138792-65-1 [(1α,3α,5α)] and CAS 138875-15-7 [(1α,3β,5α)] are established diastereomers with distinct PMR signatures [1], the target compound can serve as a reference standard for developing chiral or diastereomer separation methods. Procurement of the correct stereoisomer with ≥95% purity [2] is critical for method validation, as cross-contamination with the epimer would compromise chromatographic resolution data.

Quote Request

Request a Quote for 1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.